molecular formula C13H18ClNO2 B3418016 Bupropion morpholinol D6 CAS No. 1184984-06-2

Bupropion morpholinol D6

Cat. No. B3418016
M. Wt: 261.78 g/mol
InChI Key: RCOBKSKAZMVBHT-XERRXZQWSA-N
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Description

Bupropion morpholinol D6 is a drug metabolite of Bupropion . It is formed by the hydroxylation of Bupropion on the tert-butyl group and cyclizes to an acetal . It is a racemic preparation of the R,R-hydroxy bupropion and S,S-hydroxy bupropion isomers .


Synthesis Analysis

The synthesis of Bupropion involves green chemistry concepts such as green solvents and green metrics . The use of obnoxious and corrosive liquid bromine was evaded through the employment of polymer-bound pyridinium tribromide . The final telescoped flow process afforded Bupropion hydrochloride in a 69% overall yield .


Molecular Structure Analysis

Bupropion Morpholinol D6 has a molecular formula of C13H12D6ClNO2 . It is a major metabolite of the dopamine transport inhibitor and nicotinic antagonist Bupropion . It is formed by hydroxylation of Bupropion on the tert-butyl group and cyclizes to an acetal .


Chemical Reactions Analysis

Bupropion exerts its effects mainly by inhibiting dopamine and norepinephrine reuptake . It also blocks several nicotinic receptors . Bupropion hydroxylation is mediated almost exclusively by CYP2B6 .


Physical And Chemical Properties Analysis

Bupropion Morpholinol D6 is a solid substance with a white to light yellow color . It has a molecular weight of 261.78 .

Scientific Research Applications

Pharmacokinetics and Metabolism

Bupropion hydrochloride, which metabolizes into the morpholinol metabolite, was studied for its disposition in subjects with alcoholic liver disease. The elimination half-life of the morpholinol metabolite was notably prolonged in subjects with alcoholic liver disease, highlighting the significance of liver function in the metabolism of bupropion and its derivatives (DeVane et al., 1990).

Neuroreceptor Interactions

Bupropion has been identified as a noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs). Research using a photoreactive bupropion analogue showed high affinity binding to the Torpedo nAChR, suggesting a critical role in the antidepressant and smoking cessation properties of bupropion (Pandhare et al., 2012).

Antidepressant and Smoking Cessation Efficacy

Studies on enantiomers of hydroxybupropion, a major metabolite of bupropion, reveal that they affect monoamine transporters and nicotinic acetylcholine receptor subtypes. This contributes to the antidepressant and smoking-cessation properties of bupropion (Damaj et al., 2004).

Impact on GABAA Receptors

Bupropion's interaction with the GABAA α1β2γ2 receptor was explored, revealing complex modulation of its function. This interaction could be significant in understanding the full spectrum of bupropion's pharmacological effects and its clinical tolerability (Thompson et al., 2015).

Comparison with Nicotine

Research comparing bupropion and nicotine's effects showed that bupropion produced a nicotine-like response in nicotine-trained animals, indicating a unique mechanism of action that differs from nicotine. This suggests its potential as a substitute for nicotine in smoking cessation therapy (Young & Glennon, 2002).

Safety And Hazards

Bupropion Morpholinol D6 is for R&D use only and not for medicinal, household, or other use . It is advised to avoid breathing mist, gas, or vapors and avoid contacting with skin and eye . It is also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOBKSKAZMVBHT-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(COC(C(N1)C)(C2=CC(=CC=C2)Cl)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bupropion morpholinol D6

CAS RN

1216893-18-3
Record name 2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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